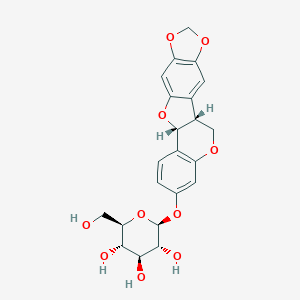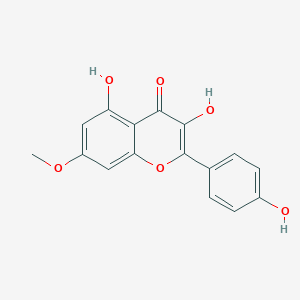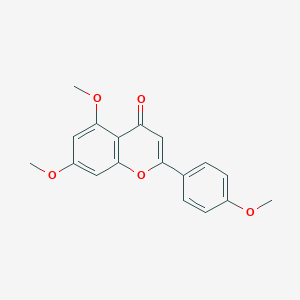
68P16H9S6Y
Descripción general
Descripción
La uzarina es un producto natural que pertenece a la clase de los glucósidos cardíacos. Se deriva de la planta Uzara (Xysmalobium undulatum), que forma parte de la familia de las asclepias (Asclepiadoideae). La uzarina y su aglicona, la uzarigenina, se han utilizado en la medicina tradicional africana durante siglos para tratar diversas dolencias como heridas, diarrea, espasmos, calambres menstruales y dolores de cabeza . A diferencia de otros glucósidos cardíacos, los glucósidos de uzara tienen un bajo efecto cardiotónico, lo que hace que la intoxicación sea menos probable .
Aplicaciones Científicas De Investigación
La uzarina tiene múltiples aplicaciones de investigación científica. Se utiliza en bibliotecas de detección de compuestos, metabolómica, investigación fitoquímica y farmacéutica. La uzarina exhibe varias propiedades biológicas, incluidas las actividades antidiarreicas, antivirales y anticancerígenas . Estudios recientes sugieren que la uzarina puede actuar como un inhibidor del dominio de unión al receptor SARS-CoV-2 y la ARN polimerasa dependiente del ARN, lo que indica su posible uso en terapias antivirales .
Mecanismo De Acción
La uzarina ejerce sus efectos principalmente inhibiendo la Na(+), K(+)-ATPasa, una enzima crucial para mantener los gradientes electroquímicos de los iones sodio y potasio a través de la membrana celular . Esta inhibición altera el equilibrio iónico, lo que lleva a diversos efectos fisiológicos. Los objetivos moleculares exactos y las vías involucradas en la acción de la uzarina aún están bajo investigación, pero su papel en la medicina tradicional para tratar los trastornos diarreicos está bien documentado .
Métodos De Preparación
La uzarina se puede sintetizar a través de varios métodos. Una ruta sintética común implica el uso de epi-androsterona como material de partida. La introducción estereoselectiva del grupo β-hidroxi en C-14 se logra mediante la oxidación de Mukaiyama. El anillo butenólido en C-17 se instala mediante una reacción de acoplamiento cruzado de Stille, seguida de una hidrogenación estereoselectiva del doble enlace C-16/C-17 . Los métodos de producción industrial a menudo implican la extracción de uzarina de las raíces de la planta Uzara utilizando técnicas como la cromatografía de capa fina de alto rendimiento (HPTLC) y la cromatografía líquida acoplada a espectrometría de masas (LC-MS) .
Análisis De Reacciones Químicas
La uzarina experimenta diversas reacciones químicas, incluida la oxidación, reducción y sustitución. El grupo β-hidroxi en C-14 y el anillo de lactona insaturado en C-17 son grupos funcionales clave involucrados en estas reacciones. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como los reactivos de Mukaiyama y agentes reductores para la hidrogenación . Los principales productos formados a partir de estas reacciones incluyen diferentes isómeros estereoisómeros de uzarigenina y sus derivados .
Comparación Con Compuestos Similares
La uzarina es similar a otros glucósidos cardíacos como la digitoxina y la calotropina. es única debido a su bajo efecto cardiotónico, lo que reduce el riesgo de intoxicación . Otros compuestos similares incluyen la uzarigenina, que es la forma aglicona de la uzarina, y otros cardenólidos derivados de plantas como Nerium oleander y Calotropis procera . Estos compuestos comparten similitudes estructurales pero difieren en sus actividades biológicas y aplicaciones terapéuticas.
Propiedades
IUPAC Name |
3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54O14/c1-33-8-5-18(46-32-30(28(42)26(40)23(14-37)48-32)49-31-29(43)27(41)25(39)22(13-36)47-31)12-17(33)3-4-21-20(33)6-9-34(2)19(7-10-35(21,34)44)16-11-24(38)45-15-16/h11,17-23,25-32,36-37,39-44H,3-10,12-15H2,1-2H3/t17-,18-,19+,20-,21+,22+,23+,25+,26+,27-,28-,29+,30+,31-,32+,33-,34+,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPMDUQTRRLJTE-QHYHXNCWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026585 | |
| Record name | (3beta,5alpha)-3-((6-O-beta-D -Glucopyranosyl-beta-D -glucopyranosyl)oxy)-14-hydroxycard-20(22)-enolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20231-81-6 | |
| Record name | Uzarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20231-81-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Uzarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020231816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3beta,5alpha)-3-((6-O-beta-D -Glucopyranosyl-beta-D -glucopyranosyl)oxy)-14-hydroxycard-20(22)-enolide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901026585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,5α)-3-[(6-O-β-D-glucopyranosyl-β-D\-glucopyranosyl)oxy]-14-hydroxycard-20(22)-enolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.636 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UZARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68P16H9S6Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















